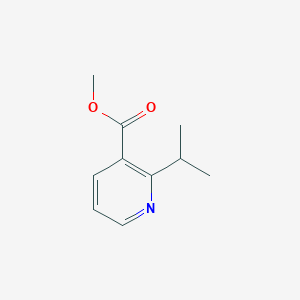
Methyl 2-isopropylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isopropylnicotinate is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an isopropyl group at the 2-position. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the reaction of 2-isopropylnicotinic acid with methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process typically involves the esterification of nicotinic acid derivatives with methanol in the presence of a strong acid catalyst, followed by purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-isopropylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: The major product is 2-isopropylnicotinic acid.
Reduction: The major product is 2-isopropyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving nicotinic acid derivatives.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of vascular disorders and as a vasodilator.
Industry: It is used in the formulation of topical creams and sprays for pain relief due to its vasodilatory properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-isopropylnicotinate involves its ability to act as a vasodilator. It promotes the release of prostaglandin D2, which leads to the dilation of peripheral blood vessels. This action enhances blood flow to the applied area, providing relief from muscle and joint pain. The molecular targets include the peripheral blood capillaries located in the dermal papillae of the skin.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Isopropyl nicotinate
Comparison
Methyl 2-isopropylnicotinate is unique due to the presence of the isopropyl group at the 2-position, which imparts distinct chemical and physical properties compared to other nicotinates. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications where other nicotinates may not be as effective.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 2-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-8(10(12)13-3)5-4-6-11-9/h4-7H,1-3H3 |
Clave InChI |
TVGGCMRQVSAPAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



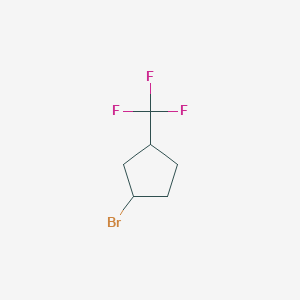

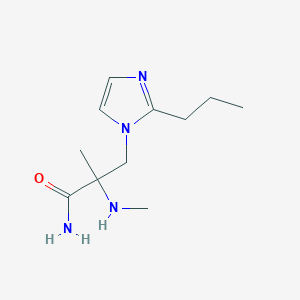

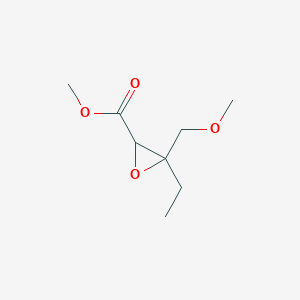
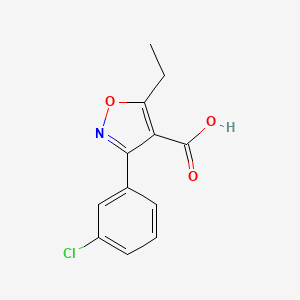
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)

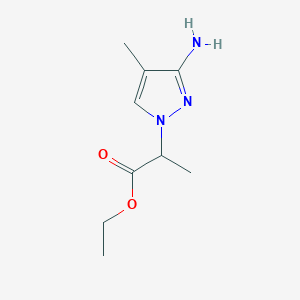
![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)



